![molecular formula C6H4N4 B13097865 Pyrimido[4,5-d]pyridazine CAS No. 253-88-3](/img/structure/B13097865.png)
Pyrimido[4,5-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[4,5-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of pyrimidine and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrimido[4,5-d]pyridazine derivatives can be synthesized through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines. This process typically includes acylation followed by cyclization using ammonium acetate (NH4OAc) to yield pyrimido[4,5-d]pyrimidines with various substituents . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.
Applications De Recherche Scientifique
Pyrimido[4,5-d]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent
Industry: Used in the development of agrochemicals and plant growth regulators.
Mécanisme D'action
The mechanism of action of pyrimido[4,5-d]pyridazine involves its interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play key roles in cellular processes . Additionally, this compound derivatives may interact with DNA and proteins, leading to changes in gene expression and protein function.
Comparaison Avec Des Composés Similaires
Pyrimido[4,5-d]pyridazine can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. While all these compounds share a common pyridazine ring, this compound is unique due to its fused pyrimidine ring, which imparts distinct chemical and biological properties . Similar compounds include:
Pyridazine: Known for its antimicrobial and anticancer activities.
Pyridazinone: Known for its anti-inflammatory and antihypertensive activities.
Propriétés
Numéro CAS |
253-88-3 |
|---|---|
Formule moléculaire |
C6H4N4 |
Poids moléculaire |
132.12 g/mol |
Nom IUPAC |
pyrimido[4,5-d]pyridazine |
InChI |
InChI=1S/C6H4N4/c1-5-2-9-10-3-6(5)8-4-7-1/h1-4H |
Clé InChI |
KXNFMBIDXYJDEP-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NN=CC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




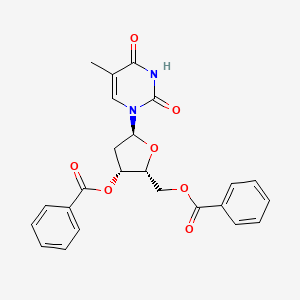
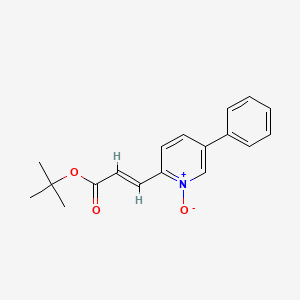
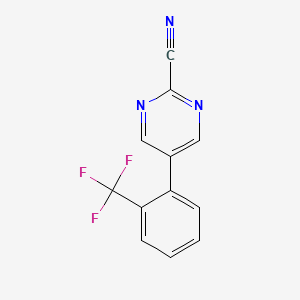
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)

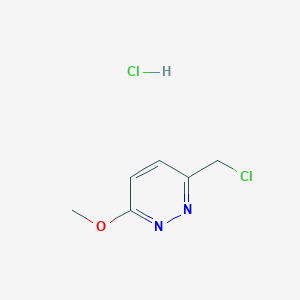

![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
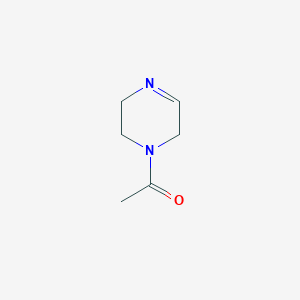
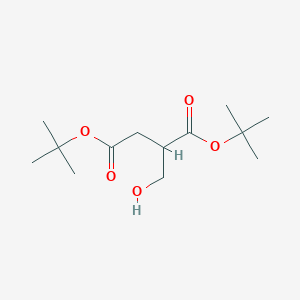
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
